molecular formula C6H5N3O3 B028394 3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione CAS No. 106609-04-5

3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione

Katalognummer B028394
CAS-Nummer: 106609-04-5
Molekulargewicht: 167.12 g/mol
InChI-Schlüssel: OAOWGRURGWSDNP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione, also known as MDL-72222, is a synthetic compound that belongs to the class of heterocyclic compounds. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. MDL-72222 has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.

Wirkmechanismus

3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione selectively blocks the NMDA receptor by binding to the glycine site of the receptor. This prevents the activation of the receptor by glutamate, which is the primary neurotransmitter that binds to the receptor. By blocking the NMDA receptor, 3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione reduces the excitotoxicity that is associated with excessive glutamate release, which can lead to neuronal damage and death. This mechanism of action has been implicated in the potential therapeutic effects of 3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione in neurological disorders.
Biochemical and Physiological Effects:
3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione has been shown to have several biochemical and physiological effects in vitro and in vivo. The compound has been shown to reduce the release of glutamate and other excitatory neurotransmitters, which can lead to a reduction in neuronal damage and death. 3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione has also been shown to improve cognitive function and memory in animal models of neurological disorders. Additionally, the compound has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione has several advantages and limitations for lab experiments. The compound is highly selective for the NMDA receptor, which makes it a useful tool for studying the role of the receptor in synaptic plasticity, learning, and memory. However, the compound has a relatively short half-life, which can make it challenging to use in long-term experiments. Additionally, 3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione has limited solubility in water, which can make it challenging to administer in vivo.

Zukünftige Richtungen

There are several future directions for research on 3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione. One potential direction is to investigate the potential therapeutic effects of the compound in animal models of neurological disorders. This could involve studying the effects of the compound on cognitive function, memory, and neuronal damage in animal models of Alzheimer's disease, Parkinson's disease, and epilepsy. Another potential direction is to investigate the mechanisms of action of 3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione in more detail. This could involve studying the interactions of the compound with the NMDA receptor and other neurotransmitter systems. Additionally, future research could explore the potential of 3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione as a lead compound for the development of novel therapeutic agents for neurological disorders.

Synthesemethoden

The synthesis of 3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione involves several steps, starting from the reaction of 2,3-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,4-dione with methylamine to yield 4-methyl-6,7-dihydro-5H-oxazolo[3,2-d]pyridazin-5-one. This intermediate is then reacted with hydrazine hydrate to form 3-methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione. The synthesis of 3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione has been optimized to achieve high yields and purity, making it suitable for research and development purposes.

Wissenschaftliche Forschungsanwendungen

3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. The compound has been shown to selectively block the NMDA receptor, which is involved in the regulation of synaptic plasticity, learning, and memory. By modulating the activity of the NMDA receptor, 3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione has the potential to improve cognitive function and memory in patients with neurological disorders.

Eigenschaften

CAS-Nummer

106609-04-5

Produktname

3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione

Molekularformel

C6H5N3O3

Molekulargewicht

167.12 g/mol

IUPAC-Name

3-methyl-5,6-dihydro-[1,2]oxazolo[4,5-d]pyridazine-4,7-dione

InChI

InChI=1S/C6H5N3O3/c1-2-3-4(12-9-2)6(11)8-7-5(3)10/h1H3,(H,7,10)(H,8,11)

InChI-Schlüssel

OAOWGRURGWSDNP-UHFFFAOYSA-N

SMILES

CC1=NOC2=C1C(=O)NNC2=O

Kanonische SMILES

CC1=NOC2=C1C(=O)NNC2=O

Synonyme

Isoxazolo[4,5-d]pyridazine-4,7-dione, 5,6-dihydro-3-methyl- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.